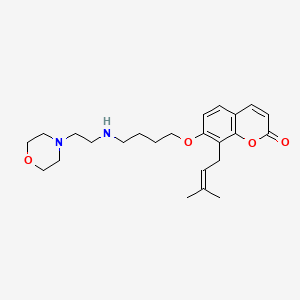
Antifungal agent 68
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Antifungal agent 68 is a synthetic compound known for its potent antifungal properties. It is particularly effective against fungal infections caused by Candida species and Cryptococcus gattii. The compound works by inhibiting the biosynthesis of ergosterol, a crucial component of fungal cell membranes, through interaction with lanosterol 14α-demethylase (CYP51). This inhibition disrupts the integrity of the fungal cell membrane, leading to cell death .
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of antifungal agent 68 involves multiple steps, starting with the preparation of the imidazole ring, which is a key structural component. The imidazole ring is synthesized through a series of reactions involving the condensation of glyoxal, formaldehyde, and ammonia. This intermediate is then subjected to further reactions to introduce the necessary substituents, including the chlorinated aromatic ring and the side chains.
Industrial Production Methods: Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process includes:
Preparation of Intermediates: Synthesis of key intermediates under controlled conditions.
Condensation Reactions: Sequential condensation reactions to build the imidazole ring and introduce substituents.
Purification: Purification steps such as recrystallization and chromatography to obtain the final product with high purity.
化学反応の分析
Types of Reactions: Antifungal agent 68 undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form oxidized derivatives.
Reduction: Reduction reactions can modify the functional groups, altering the compound’s activity.
Substitution: Substitution reactions can introduce different substituents, potentially enhancing antifungal activity.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Halogenation reagents like chlorine and bromine are employed for substitution reactions.
Major Products Formed: The major products formed from these reactions include various derivatives of this compound with modified functional groups, which can exhibit different levels of antifungal activity.
科学的研究の応用
Antifungal agent 68 has a wide range of scientific research applications:
Chemistry: Used as a model compound to study the synthesis and reactivity of imidazole derivatives.
Biology: Investigated for its antifungal properties and its effects on fungal cell membranes.
Medicine: Explored as a potential therapeutic agent for treating fungal infections, particularly those resistant to conventional antifungal drugs.
Industry: Utilized in the development of antifungal coatings and materials to prevent fungal growth.
作用機序
The mechanism of action of antifungal agent 68 involves the inhibition of ergosterol biosynthesis. The compound interacts with lanosterol 14α-demethylase (CYP51), an enzyme crucial for the conversion of lanosterol to ergosterol. By binding to the heme group of CYP51, this compound prevents the demethylation of lanosterol, leading to the accumulation of toxic sterol intermediates and disruption of the fungal cell membrane .
類似化合物との比較
Antifungal agent 68 is compared with other similar compounds, such as:
Posaconazole: A triazole antifungal agent with a broader spectrum of activity.
Itraconazole: Another triazole antifungal agent derived from ketoconazole.
Fluconazole: A widely used triazole antifungal agent with a simpler structure.
This compound is unique due to its specific interaction with lanosterol 14α-demethylase and its potent activity against resistant fungal strains. This makes it a valuable addition to the arsenal of antifungal agents.
特性
分子式 |
C23H27ClN2O3 |
|---|---|
分子量 |
414.9 g/mol |
IUPAC名 |
1-[2-[(4-chlorophenyl)methoxy]-3-(2-methoxy-4-propylphenoxy)propyl]imidazole |
InChI |
InChI=1S/C23H27ClN2O3/c1-3-4-18-7-10-22(23(13-18)27-2)29-16-21(14-26-12-11-25-17-26)28-15-19-5-8-20(24)9-6-19/h5-13,17,21H,3-4,14-16H2,1-2H3 |
InChIキー |
ZNVPLDJFKLZZOC-UHFFFAOYSA-N |
正規SMILES |
CCCC1=CC(=C(C=C1)OCC(CN2C=CN=C2)OCC3=CC=C(C=C3)Cl)OC |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


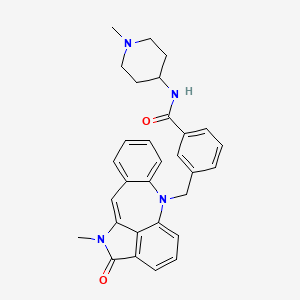
![Chlorowodorek lupaniny [Polish]](/img/structure/B12387580.png)
![[(2R,4S,5R)-5-[5-(benzylcarbamoyl)-2,4-dioxopyrimidin-1-yl]-2-[[bis(4-methoxyphenyl)-phenylmethoxy]methyl]-4-methoxyoxolan-3-yl] acetate](/img/structure/B12387588.png)
![2-[4-(carboxymethyl)-7-[2-[4-[3-[4-[[2-[(2S)-2-cyanopyrrolidin-1-yl]-2-oxoethyl]carbamoyl]quinolin-6-yl]oxypropyl]piperazin-1-yl]-2-oxoethyl]-1,4,7-triazonan-1-yl]acetic acid](/img/structure/B12387594.png)
![ethyl 3,7-dimethyl-5-phenyl-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate](/img/structure/B12387595.png)
![Dibenzo[b,f][1,4]thiazepine-8-carboxamide, N-butyl-11-(3-chloro-4-fluorophenyl)-](/img/structure/B12387597.png)

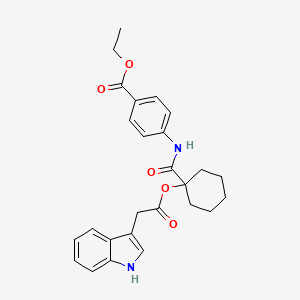
![9-[(2R,3S,5R)-3,4-dihydroxy-5-(hydroxymethyl)-3-methyloxolan-2-yl]-1H-purin-6-one](/img/structure/B12387637.png)
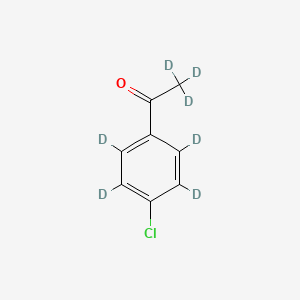
![1-[(2R,3S,5R)-3,4-dihydroxy-5-(hydroxymethyl)-3-methyloxolan-2-yl]pyrimidin-2-one](/img/structure/B12387644.png)
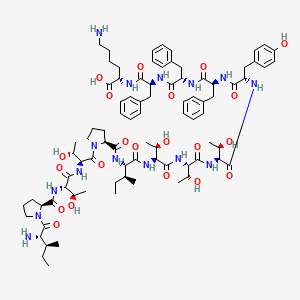
![(2R,4S,5R)-2-(hydroxymethyl)-5-[6-(methylamino)-2-methylsulfanylpurin-9-yl]oxolane-3,4-diol](/img/structure/B12387653.png)
